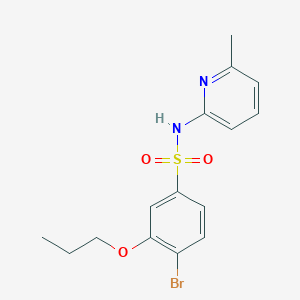
4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a pyridine ring, and a propoxy group attached to a benzenesulfonamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Pyridine Ring Introduction: The 6-methyl-2-pyridinyl group can be attached via a nucleophilic substitution reaction, where the pyridine derivative reacts with the sulfonamide intermediate.
Propoxylation: The propoxy group is introduced through an etherification reaction, where the sulfonamide derivative reacts with a propyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(6-methyl-2-pyridinyl)-3-methoxybenzenesulfonamide
- 4-bromo-N-(6-methyl-2-pyridinyl)-3-ethoxybenzenesulfonamide
- 4-chloro-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
Uniqueness
4-bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, pyridine ring, and propoxy group allows for specific interactions with molecular targets, making it valuable for various research applications.
Propriétés
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(7-8-13(14)16)22(19,20)18-15-6-4-5-11(2)17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMQDAXZNAVDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B513414.png)
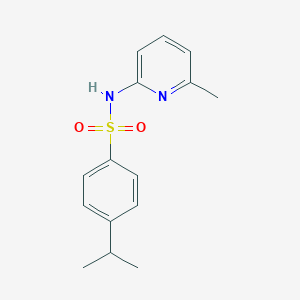
![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)
![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)
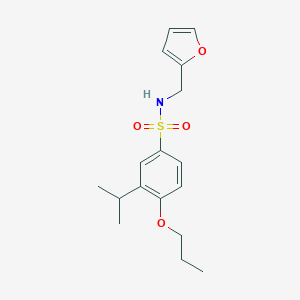
![3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}pyrazole](/img/structure/B513430.png)
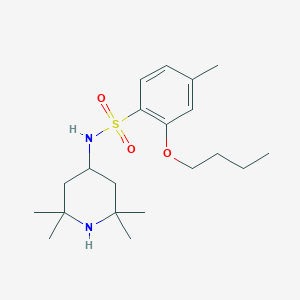
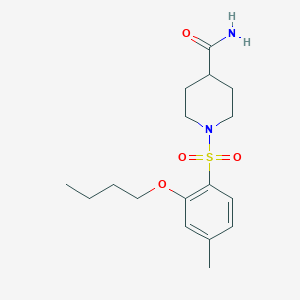
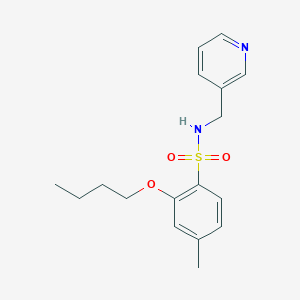

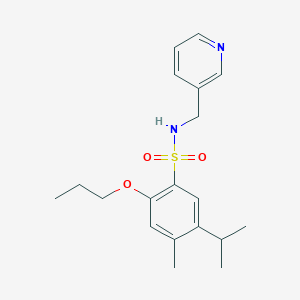
![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)
![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)
![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)
